molecular formula C11H20N2 B2979040 {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine CAS No. 1210483-54-7

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine

Cat. No. B2979040
CAS RN: 1210483-54-7
M. Wt: 180.295
InChI Key: ZUASHELDOVYWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of the cyclopropyl group and the azabicyclo[3.2.1]octane scaffold . The structure is further complicated by the presence of the methanamine group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the reactive methanamine group and the rigid bicyclic structure .

Advantages and Limitations for Lab Experiments

One advantage of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is that it is a synthetic compound, which allows for precise control over its chemical properties. This makes it a useful tool for studying the cannabinoid receptors and their role in various physiological processes. However, one limitation of this compound is that it is a potent psychoactive compound, which can make it difficult to interpret the results of experiments involving behavioral or cognitive tasks.

Future Directions

There are several future directions for research involving {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine. One area of interest is the development of novel cannabinoid receptor agonists and antagonists that have improved therapeutic potential and reduced psychoactive effects. Another area of interest is the study of the role of the endocannabinoid system in various physiological processes, such as pain perception, inflammation, and immune function. Additionally, there is interest in exploring the potential use of this compound and other synthetic cannabinoids in the treatment of various neurological disorders.

Synthesis Methods

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is synthesized through a multistep process that involves the reaction of cyclohexanone with piperidine to form the intermediate 8-azabicyclo[3.2.1]octan-3-one. This intermediate is then reacted with cyclopropylmagnesium bromide to form the final product, this compound.

Scientific Research Applications

{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c12-7-8-5-10-3-4-11(6-8)13(10)9-1-2-9/h8-11H,1-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASHELDOVYWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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